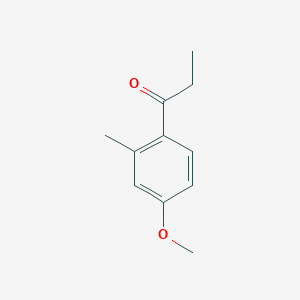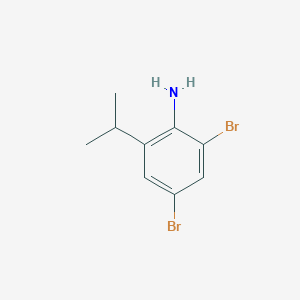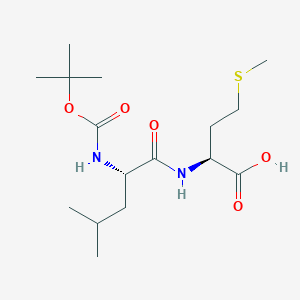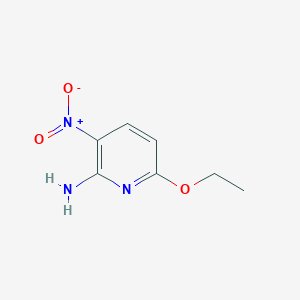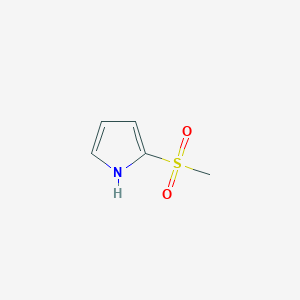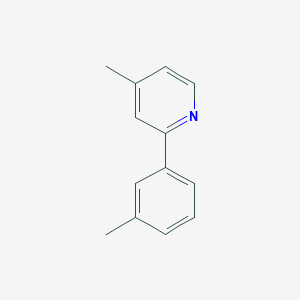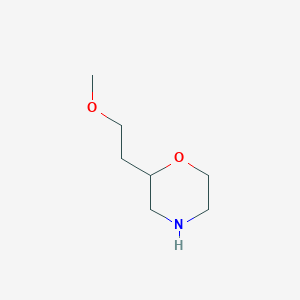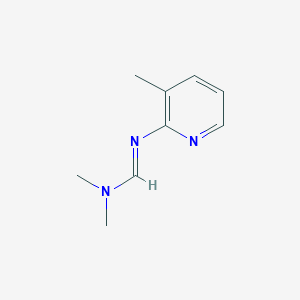
N,N-Dimethyl-N'-(3-methylpyridin-2-yl)formimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N’-(3-methylpyridin-2-yl)formimidamide is an organic compound that belongs to the class of formamidines This compound is characterized by the presence of a formimidamide group attached to a 3-methylpyridin-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N’-(3-methylpyridin-2-yl)formimidamide typically involves the reaction of 3-methylpyridine with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of N,N-Dimethyl-N’-(3-methylpyridin-2-yl)formimidamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-N’-(3-methylpyridin-2-yl)formimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the formimidamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formimidamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N,N-Dimethyl-N’-(3-methylpyridin-2-yl)formimidamide N-oxide.
Reduction: N,N-Dimethyl-N’-(3-methylpyridin-2-yl)amine.
Substitution: Various substituted formamidines depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethyl-N’-(3-methylpyridin-2-yl)formimidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-(3-methylpyridin-2-yl)formimidamide involves its interaction with specific molecular targets. The formimidamide group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may also modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- N,N-Dimethyl-N’-(2-pyridinyl)formimidamide
- N,N-Dimethyl-N’-(4-methylpyridin-2-yl)formimidamide
- N,N-Dimethyl-N’-(3-chloropyridin-2-yl)formimidamide
Comparison: N,N-Dimethyl-N’-(3-methylpyridin-2-yl)formimidamide is unique due to the presence of the 3-methyl group on the pyridine ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject of study in medicinal chemistry.
Properties
IUPAC Name |
N,N-dimethyl-N'-(3-methylpyridin-2-yl)methanimidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-8-5-4-6-10-9(8)11-7-12(2)3/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPJSTICBJFIJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N=CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
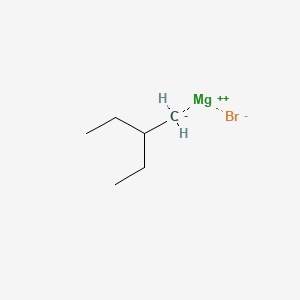

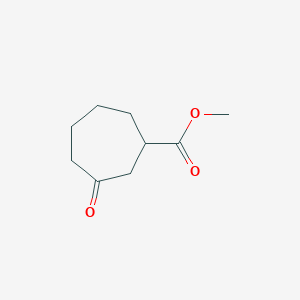
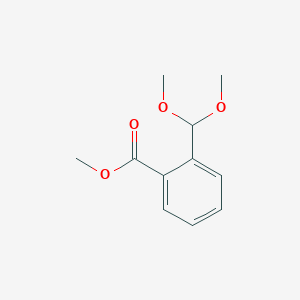
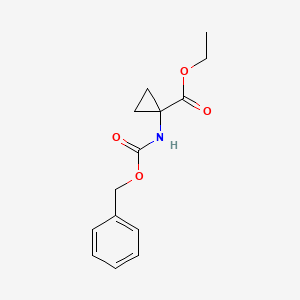
![Benzene, 1-methoxy-4-[[(methylthio)methoxy]methyl]-](/img/structure/B1610841.png)
